An In-depth Technical Guide to the Physicochemical Properties of 2,4,4-Trimethyl-3-oxopentanenitrile
An In-depth Technical Guide to the Physicochemical Properties of 2,4,4-Trimethyl-3-oxopentanenitrile
Introduction
2,4,4-Trimethyl-3-oxopentanenitrile, a substituted β-ketonitrile, is a valuable building block in modern organic synthesis. Its bifunctional nature, characterized by a ketone and a nitrile group, allows for a diverse range of chemical transformations. This versatility makes it a key precursor in the synthesis of various heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and drug development.[1] This guide provides a detailed examination of the core physicochemical properties of 2,4,4-Trimethyl-3-oxopentanenitrile, offering insights into its synthesis, characterization, and handling for researchers and drug development professionals.
Chemical Identity and Structure
Correctly identifying the molecule is the foundation of any chemical study. The structure of 2,4,4-Trimethyl-3-oxopentanenitrile is distinct from its close, more commonly cited analogue, 4,4-Dimethyl-3-oxopentanenitrile (also known as Pivaloylacetonitrile), by the presence of an additional methyl group at the C-2 position (α-carbon).
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IUPAC Name: 2,4,4-Trimethyl-3-oxopentanenitrile
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Molecular Formula: C₈H₁₃NO[2]
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Synonyms: 2,4,4-trimethyl-3-oxovaleronitrile[3]
Molecular Structure
The structural arrangement of atoms dictates the molecule's reactivity and physical properties. The presence of a bulky tert-butyl group adjacent to the carbonyl and a chiral center at the C-2 position are notable features.
Caption: 2D Structure of 2,4,4-Trimethyl-3-oxopentanenitrile.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. While extensive experimental data for 2,4,4-trimethyl-3-oxopentanenitrile is not as widely published as for its dimethyl analog, the available information is summarized below.
| Property | Value | Source |
| Molecular Weight | 139.19 g/mol | [2] |
| Physical State | Not specified; likely a liquid or low-melting solid at room temperature. | Inferred |
| Appearance | Not specified. | |
| Boiling Point | Data not available in searched documents. | |
| Melting Point | Data not available in searched documents. | |
| Solubility | Data not available. Likely soluble in common organic solvents. | Inferred |
| Purity/Specification | Typically available at ≥95% purity. | [3] |
Note: Due to the limited availability of specific experimental data for the trimethyl derivative, some properties are inferred based on its structure and comparison with similar compounds like 4,4-dimethyl-3-oxopentanenitrile, which is a white crystalline powder with a melting point of 64-72 °C and a boiling point of 125-126 °C at 22 mmHg.[4][5]
Synthesis Pathway: Claisen Condensation
Understanding the synthesis of a compound is crucial for anticipating potential impurities and for scaling up production. 2,4,4-Trimethyl-3-oxopentanenitrile is synthesized via a crossed Claisen condensation reaction.[1] This method involves the base-catalyzed reaction between an ester and a nitrile.[1][6]
Causality of Experimental Choices:
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Reactants: Methyl pivalate is chosen as the ester component, which lacks α-hydrogens, preventing self-condensation and ensuring it acts only as the electrophile. Propionitrile, which has α-hydrogens, serves as the nucleophile precursor.[1]
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Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used.[1] Its role is to deprotonate the α-carbon of propionitrile, generating the necessary carbanion for the condensation. The use of a strong base is essential as the pKa of the α-proton on a nitrile is high, and the reaction's driving force is the formation of a stable β-ketonitrile enolate.[6][7]
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Solvent: An aprotic solvent like toluene is used to prevent quenching of the strong base and the generated carbanion.[1]
The reaction yields 2,4,4-Trimethyl-3-oxopentanenitrile with a reported yield of up to 81.2%.[1]
Caption: General workflow for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile.
Analytical Characterization and Spectral Data
Structural elucidation and purity assessment are performed using a combination of spectroscopic and chromatographic techniques. While specific spectra for 2,4,4-trimethyl-3-oxopentanenitrile were not found in the provided search results, a predictive analysis based on its structure is presented below.
¹H NMR Spectroscopy
Proton NMR provides information about the electronic environment and connectivity of hydrogen atoms.
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tert-Butyl group (-C(CH₃)₃): A sharp singlet, integrating to 9 protons, would be expected. Its chemical shift would be around 1.1-1.3 ppm.
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α-Methyl group (-CH(CH₃)CN): A doublet, integrating to 3 protons, would be observed due to coupling with the adjacent methine proton. The chemical shift would likely be in the 1.3-1.5 ppm range.
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α-Methine proton (-CH(CH₃)CN): A quartet, integrating to 1 proton, resulting from coupling with the three protons of the α-methyl group. This proton is adjacent to both a carbonyl and a nitrile group, leading to significant deshielding, with an expected chemical shift around 3.5-4.0 ppm.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of chemically distinct carbon environments.
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Nitrile Carbon (-C≡N): Expected in the 115-125 ppm region.
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Carbonyl Carbon (-C=O): A highly deshielded signal, expected to appear far downfield, likely >200 ppm.
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tert-Butyl Carbons: Two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.
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α-Carbon and α-Methyl Carbon: Two distinct signals for the methine and methyl carbons at the C-2 position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
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Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the range of 2260-2240 cm⁻¹.
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Carbonyl (C=O) stretch: A strong, sharp absorption band is expected around 1715-1725 cm⁻¹ for the ketone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (139.19) would be expected.
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Fragmentation: A prominent peak would be expected at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, resulting from α-cleavage.
Experimental Protocols for Physicochemical Characterization
The determination of a compound's properties relies on standardized, reproducible experimental methods.
Melting Point Determination
The melting point is a key indicator of purity.
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[8]
-
Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.[9]
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
A second, slower determination is conducted, with the temperature increasing at a rate of 1-2 °C per minute near the expected melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
Self-Validation: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[10]
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Boiling Point Determination (Under Reduced Pressure)
For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is the method of choice.
-
Apparatus Setup: A microscale distillation or reflux apparatus is assembled.[11]
-
Procedure:
-
The sample is placed in the distillation flask with boiling chips.
-
The system is connected to a vacuum source, and the pressure is allowed to stabilize.
-
The sample is heated gently until a steady reflux is achieved and vapor condenses on the thermometer bulb.
-
The temperature and the system pressure (in mmHg) are recorded.[12]
-
Causality: Reduced pressure lowers the boiling point because the external pressure that the liquid's vapor pressure must overcome is lower. This prevents thermal decomposition.[13]
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Caption: General workflow for the physicochemical characterization of a chemical compound.
Safety and Handling
While specific GHS hazard statements for 2,4,4-Trimethyl-3-oxopentanenitrile are not detailed in the search results, related β-ketonitriles can present hazards. For instance, its analogue 4,4-dimethyl-3-oxopentanenitrile is classified as toxic if swallowed.[14] Standard laboratory precautions should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.[15]
Conclusion
2,4,4-Trimethyl-3-oxopentanenitrile is a synthetically important intermediate whose physicochemical properties are defined by its unique structure, including a bulky tert-butyl group and key ketone and nitrile functionalities. While comprehensive experimental data is sparse, its synthesis via Claisen condensation is well-established, and its structural features can be confirmed through standard spectroscopic methods. This guide provides the foundational knowledge necessary for researchers to effectively synthesize, characterize, and utilize this versatile compound in their research and development endeavors.
References
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